1-(2,5-dimethylbenzyl)piperazine

Description

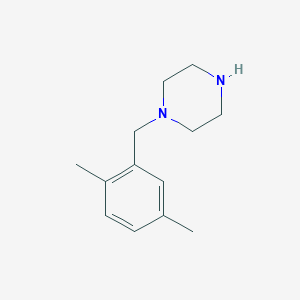

Structure

3D Structure

Properties

IUPAC Name |

1-[(2,5-dimethylphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11-3-4-12(2)13(9-11)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQKZODRQRHNLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374379 | |

| Record name | 1-(2,5-Dimethyl-benzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104481-67-6 | |

| Record name | 1-(2,5-Dimethyl-benzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 104481-67-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

In Vitro Pharmacological Profiling and Elucidation of Molecular Mechanisms of Action

Neurotransmitter Transporter Modulation

Dopamine (B1211576) Transporter (DAT) Interaction Profiles

Without specific published data, any attempt to populate these sections would involve extrapolation from related but different compounds, which would be scientifically inaccurate and violate the strict focus on 1-(2,5-dimethylbenzyl)piperazine.

Norepinephrine (B1679862) Transporter (NET) Activity

Currently, there is no specific information available in published scientific literature detailing the in vitro activity of this compound on the norepinephrine transporter (NET). While related compounds, such as certain 4-benzylpiperidine (B145979) carboxamides, have been investigated for their effects on norepinephrine reuptake, specific data for this compound is absent nih.gov.

Enzyme Inhibition Assays

Monoamine Oxidase (MAO) Inhibition Studies

There are no specific studies detailing the monoamine oxidase (MAO) inhibitory activity of this compound. Research into MAO inhibitors has included various piperazine-containing scaffolds, but this specific compound has not been profiled mdpi.comnih.govnih.gov.

Cholinesterase (ChE) Inhibition Profiling

The cholinesterase (ChE) inhibition profile for this compound has not been reported in the available scientific literature. Studies have been conducted on other benzylpiperazine and benzylpiperidine derivatives as potential acetylcholinesterase (AChE) inhibitors, but data for the specific title compound is not available nih.govmdpi.comnih.gov.

Investigation of Other Enzyme Targets (e.g., Inosine-5'-monophosphate dehydrogenase for related compounds)

While direct enzymatic inhibition data for this compound is not available, studies on structurally related piperazine (B1678402) derivatives have demonstrated notable activity against key enzyme targets, particularly Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE). These findings provide context for the potential pharmacological space that benzylpiperazine scaffolds can occupy.

Monoamine Oxidase (MAO) Inhibition by Related Piperazine Compounds

Monoamine oxidase inhibitors are significant in the research of anti-neurodegenerative medications nih.govnih.gov. Studies on various N-methyl-piperazine chalcones and pyridazinobenzylpiperidine derivatives have identified potent and selective inhibitors of MAO-A and MAO-B. For instance, certain N-methyl-piperazine chalcones have shown high selective inhibition against MAO-B mdpi.com.

| Related Compound Class | Specific Compound Example | Target Enzyme | Inhibitory Activity (IC₅₀) | Selectivity |

|---|---|---|---|---|

| N-methyl-piperazine chalcones | Compound 2k (3-trifluoromethyl-4-fluorinated derivative) | MAO-B | 0.71 μM | High (SI = 56.34) |

| N-methyl-piperazine chalcones | Compound 2n (2-fluoro-5-bromophenyl derivative) | MAO-B | 1.11 μM | Moderate (SI = 16.04) |

| Pyridazinobenzylpiperidine derivatives | Compound S5 | MAO-B | 0.203 μM | High (SI = 19.04) |

| Pyridazinobenzylpiperidine derivatives | Compound S15 | MAO-A | 3.691 μM | Weak MAO-B inhibition |

Cholinesterase (ChE) Inhibition by Related Piperazine and Piperidine Derivatives

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease nih.govnih.gov. Research into benzylpiperazine and benzylpiperidine derivatives has yielded compounds with significant inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

| Related Compound Class | Specific Compound Example | Target Enzyme | Inhibitory Activity (IC₅₀) |

|---|---|---|---|

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives | Compound 4a (ortho-chloro derivative) | AChE | 0.91 μM |

| 1,3-dimethylbenzimidazolinone derivatives | Compound 15b | AChE | 0.39 μM |

| 1,3-dimethylbenzimidazolinone derivatives | Compound 15j | BChE | 0.16 μM |

| 1-Benzoylpiperidine derivatives | Compound 19 | AChE | 5.10 μM |

Analysis of Cellular Signaling Pathway Modulation

Mechanisms Impacting Cellular Growth and Apoptosis

There is no specific research available that elucidates the mechanisms by which this compound impacts cellular growth and apoptosis.

However, studies on other novel piperazine derivatives have shown significant activity in this area. For example, a piperazine-containing compound identified from a high-throughput screening, designated C505, was found to potently inhibit cancer cell proliferation with GI₅₀ values between 0.06 and 0.16 μM nih.gove-century.us. This compound was shown to induce caspase-dependent apoptosis by inhibiting multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways nih.gove-century.usresearchgate.net. It is important to note that the precise structure of C505 is not disclosed, and therefore these findings cannot be directly attributed to this compound.

Neurotransmitter Release Enhancement and Inhibition

Detailed research findings specifically investigating the in vitro effects of this compound on neurotransmitter release enhancement and inhibition are not available in the current body of scientific literature. While the broader class of piperazine derivatives has been a subject of extensive pharmacological research, with many compounds demonstrating significant effects on neurotransmitter systems, this compound itself has not been a specific focus of such studies.

Compounds structurally related to this compound, such as benzylpiperazine (BZP) and its analogs, are known to interact with monoamine transporters, leading to the release and inhibition of reuptake of key neurotransmitters like dopamine, serotonin (B10506), and norepinephrine. For instance, BZP is known to stimulate the release and inhibit the reuptake of these monoamines. Other derivatives, such as 1-(m-trifluoromethylphenyl)piperazine (TFMPP) and 1-(m-chlorophenyl)piperazine (mCPP), also exhibit complex pharmacological profiles, often acting as non-selective serotonin receptor agonists and affecting monoamine transporters.

The general mechanism for many psychoactive piperazine derivatives involves their interaction with plasma membrane transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET). By binding to these transporters, they can induce a conformational change that results in the reverse transport or release of the neurotransmitter from the presynaptic neuron into the synaptic cleft. Additionally, they can block the reuptake of these neurotransmitters, prolonging their action in the synapse.

However, without specific in vitro studies on this compound, it is not possible to provide data on its potency (e.g., EC50 or IC50 values) or efficacy in modulating the release of various neurotransmitters. Such studies would typically involve techniques like synaptosome preparations or cell lines expressing monoamine transporters, where the release of radiolabeled or endogenous neurotransmitters is measured in the presence of the compound.

Due to the absence of specific research on this compound, no data tables on its neurotransmitter release enhancement or inhibition properties can be generated. Further research is required to elucidate the specific molecular mechanisms of action and the in vitro pharmacological profile of this particular compound.

Preclinical Evaluation in Defined Biological Systems Non Human

In Vitro Assays for Biological Activity and Efficacy Screening

In vitro assays provide the initial, crucial data on the biological activity of a compound, offering insights into its mechanism of action at the cellular and molecular level.

Cell-based functional assays are employed to determine how a compound affects cellular signaling pathways, often through receptor interaction. For piperazine (B1678402) derivatives, these assays are critical for understanding their potential as neuromodulators. While specific data on receptor activation or inhibition by 1-(2,5-dimethylbenzyl)piperazine is not extensively detailed, related research on complex molecules incorporating this structure points towards potential interactions with neurotransmitter receptors. ontosight.ai

In a significant study, a multi-effect drug candidate derived from a novel N,N'-disubstituted piperazine scaffold was evaluated for its effects on cellular processes relevant to Alzheimer's disease. nih.gov In these in vitro experiments, the compound demonstrated the ability to modulate key pathological markers. Specifically, it was found to reduce the phosphorylation of the Tau protein and inhibit the release of amyloid-β (Aβ) peptides, all while preserving the normal processing of other metabolites from the amyloid precursor protein. nih.gov These findings suggest a targeted mechanism of action at the cellular level, interfering with the pathological cascades of Alzheimer's. nih.gov

Table 1: Summary of In Vitro Functional Assay Findings for a Piperazine Derivative

| Assay Type | Biological System | Key Finding | Reference |

| Cellular Tau Pathology | In Vitro Model | Reduction in the phosphorylation of Tau protein. | nih.gov |

| Cellular Amyloid Pathology | In Vitro Model | Inhibition of the release of Aβ peptides. | nih.gov |

| APP Processing | In Vitro Model | Preservation of the processing of other amyloid precursor protein metabolites. | nih.gov |

Ligand-binding studies are essential for quantifying the affinity of a compound for specific receptors. Such studies often use radiolabeled ligands to compete with the test compound in tissue homogenates that are rich in the target receptor. For the specific compound this compound, detailed ligand-binding affinity data (such as Ki or IC50 values) from isolated tissue homogenates are not available in the provided research. However, the broader class of phenylpiperazine derivatives is known to possess affinity for various receptors, including serotonergic and dopaminergic systems, which are frequently implicated in neurological and psychiatric conditions. plos.orgfarmaceut.org

Application in In Vitro Disease Models

The utility of a compound is further explored by applying it to in vitro systems that model human diseases, providing a bridge between molecular interactions and potential therapeutic effects.

The this compound scaffold is relevant to the development of agents for neurodegenerative diseases. Research has focused on designing multi-target compounds capable of addressing the complex pathology of conditions like Alzheimer's disease. nih.gov A promising hybrid molecule, developed from a piperazine scaffold, was shown to be effective in an in vitro model of Alzheimer's by simultaneously reducing both amyloid and Tau pathologies. nih.gov This dual action is a significant goal in the development of disease-modifying therapies for Alzheimer's.

Investigation in Animal Models: Methodological Frameworks

Animal models provide an indispensable framework for evaluating the integrated physiological and behavioral effects of a compound in a living organism.

Rodent models are fundamental for assessing the in vivo efficacy of compounds targeting the central nervous system. In preclinical studies of a multi-effect drug based on a piperazine structure, researchers observed significant therapeutic benefits in an animal model of Alzheimer's disease. nih.gov The administration of the compound was found to ameliorate both the amyloid and Tau brain pathologies. nih.gov Crucially, this reduction in neuropathological hallmarks was accompanied by a preservation of memory, indicating a functional improvement in cognitive performance. nih.gov This suggests that compounds from this class can cross the blood-brain barrier and exert neuroprotective and restorative effects in a complex in vivo environment.

Table 2: Summary of Findings in an Animal Model of Alzheimer's Disease

| Pathological Marker | Behavioral Outcome | Key Finding | Reference |

| Amyloid Pathology | - | Reduction in amyloid deposition. | nih.gov |

| Tau Pathology | - | Prevention of neurofibrillary degeneration. | nih.gov |

| - | Memory Impairment | Preservation of memory and prevention of cognitive impairments. | nih.gov |

Evaluation in Specific Animal Models of Disease Pathophysiology

A comprehensive review of published scientific literature reveals a notable absence of preclinical studies evaluating the compound this compound in specific animal models of disease pathophysiology. While the broader class of piperazine derivatives has been investigated for various therapeutic applications, data on this particular molecule remains unpublished.

Research into structurally related piperazine compounds has been conducted in various disease models. For instance, derivatives have been assessed for antidepressant-like activity in rodent models, where tests like the tail suspension test are employed to screen for potential efficacy. researchgate.net Other piperazine-based molecules have been explored in the context of Alzheimer's disease, utilizing transgenic mouse models that develop amyloid plaques and neurofibrillary tangles, key pathologies of the disease. youtube.com Furthermore, some piperazine derivatives have been investigated for their potential as radiation countermeasures in animal models. nih.gov

It is important to emphasize that findings from these related compounds cannot be extrapolated to this compound. The specific substitution pattern on the benzyl (B1604629) and piperazine rings can dramatically alter a compound's pharmacokinetic and pharmacodynamic properties.

Table 1: Status of Preclinical Evaluation for this compound in Animal Models of Disease

| Compound Name | Disease Model | Preclinical Data Available |

|---|---|---|

| This compound | Not Applicable | No published in vivo efficacy studies found. |

| 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride | Depression (mice) | Exhibited antidepressant-like activity in tail suspension test. researchgate.net |

| N,N'-disubstituted piperazine derivatives | Alzheimer's Disease (mice) | Reduced amyloid and Tau pathology and improved memory. youtube.com |

Given that some piperazine derivatives are classified as novel psychoactive substances (NPS), preclinical research in this area often focuses on pharmacological mechanisms and addictive potential rather than therapeutic efficacy in disease models. nih.gov Future research on this compound would require initial in vivo studies to determine its safety profile and potential therapeutic targets before progressing to specific disease models.

Considerations for Preclinical Efficacy Studies (General)

The design and execution of preclinical efficacy studies are critical for determining the potential of a new chemical entity for clinical translation. nih.gov Robust and reproducible in vivo research is founded on several key principles that aim to minimize bias and ensure the scientific validity of the results. youtube.comresearchgate.net

A primary consideration is the clear definition of the research question and study objectives. nih.gov This includes specifying the hypothesis to be tested and the expected effect size, which informs the statistical power and required sample size for the study. nih.gov An adequate study design is essential, with proper randomization of animals to different treatment groups to avoid selection bias. youtube.comnih.gov Blinding, where researchers are unaware of the treatment allocation, is also a crucial measure to prevent bias in the assessment of outcomes, especially when subjective measures are used. acs.org

The choice of an appropriate animal model is another fundamental aspect. youtube.com The model should accurately reflect the human disease pathophysiology to the greatest extent possible. It is often recommended to test a compound in multiple models of the same disease to ensure the findings are robust. acs.org The physiological and anatomical differences between the animal model and humans must be carefully considered when interpreting the data. nih.gov

A well-defined experimental protocol should be established before the study commences. This includes details on the experimental groups (e.g., control groups, vehicle controls), the number of animals per group, and inclusion/exclusion criteria. frontiersin.org The dose selection and dosing regimen are critical and should ideally be informed by prior pharmacokinetic and dose-range finding studies. nih.gov The route of administration should also be relevant to the intended clinical use.

The analysis plan, including the statistical methods to be used, should be pre-specified to avoid data-driven, post hoc analyses that can lead to false-positive results. nih.gov Finally, transparent and comprehensive reporting of the study's design, execution, and analysis is essential for the evaluation and replication of the findings by other researchers. researchgate.net Adherence to reporting guidelines, such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines, is highly encouraged. researchgate.net

Table 2: Key Considerations for Designing Robust Preclinical Efficacy Studies

| Consideration | Description | Importance |

|---|---|---|

| Clear Hypothesis | A specific, testable research question. | Guides the entire study design and ensures focus. nih.gov |

| Statistical Power & Sample Size | Calculation based on expected effect size to ensure the study can detect a meaningful effect. | Avoids false-negative results and unnecessary animal use. nih.gov |

| Randomization & Blinding | Random allocation of animals to groups and concealment of allocation from investigators. | Minimizes selection and observer bias. nih.govacs.org |

| Appropriate Animal Model | Selection of a model that recapitulates key aspects of the human disease. | Increases the translational relevance of the findings. youtube.com |

| Inclusion of Control Groups | Use of vehicle controls, standard-of-care comparators, or unloaded nanoparticle controls. | Provides a baseline for evaluating the treatment effect. nih.gov |

| Pre-specified Analysis Plan | Defining the statistical methods for data analysis before the study begins. | Prevents p-hacking and reduces the risk of false-positive findings. nih.gov |

| Transparent Reporting | Comprehensive documentation of all aspects of the study methodology and results. | Allows for critical evaluation and replication of the research. researchgate.net |

For novel psychoactive substances, preclinical studies may also need to incorporate assessments of abuse liability and basic pharmacological mechanisms alongside toxicity and efficacy evaluations. nih.gov

Metabolism and Biotransformation Pathways of Piperazine Derivatives

Enzymatic Biotransformation Mechanisms

The enzymatic biotransformation of piperazine (B1678402) derivatives is a multi-pathway process involving a variety of drug-metabolizing enzymes. The electron-rich nitrogen atoms and adjacent carbon atoms of the piperazine ring are common sites for metabolic attack. bohrium.com Key transformations include oxidation, dealkylation, and conjugation, which serve to increase the polarity of the compounds and facilitate their excretion from the body.

Cytochrome P450 (CYP) Mediated Oxidative Reactions (Hydroxylation, N-Dealkylation)

Phase I metabolism of piperazine-containing drugs is predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes. researchgate.net These enzymes catalyze a range of oxidative reactions, with hydroxylation and N-dealkylation being the most prominent pathways. bohrium.comresearchgate.net

Hydroxylation: This reaction can occur on the aromatic rings attached to the piperazine nucleus or on the piperazine ring itself. For instance, the designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP) is primarily metabolized through aromatic hydroxylation. nih.gov Studies using human liver microsomes (HLMs) and cDNA-expressed CYP enzymes have identified CYP2D6 as the main enzyme responsible for the hydroxylation of several piperazine derivatives, with contributions from CYP1A2 and CYP3A4 also noted. nih.govresearchgate.net For 1-(2,5-dimethylbenzyl)piperazine, hydroxylation could potentially occur on the dimethylbenzyl moiety or the piperazine ring. Another piperazine derivative, 1-(2-pyrimidinyl)-piperazine (1-PP), is hydroxylated to HO-1-PP, a reaction specifically catalyzed by CYP2D6. nih.gov

N-Dealkylation: This process involves the removal of an alkyl or benzyl (B1604629) group attached to one of the piperazine nitrogens. It is a common metabolic route for many arylpiperazine drugs. drugbank.comresearchgate.net The reaction is often catalyzed by CYP3A4 and CYP2D6. drugbank.comresearchgate.net For example, the N-demethylation of the phenothiazine (B1677639) neuroleptic perazine (B1214570) is mainly catalyzed by CYP2C19, with smaller contributions from CYP1A2, CYP3A4, and CYP2D6. nih.gov In the case of this compound, N-dealkylation would lead to the cleavage of the 2,5-dimethylbenzyl group, yielding piperazine and a corresponding aldehyde. This process is mechanistically initiated by the CYP450-catalyzed hydroxylation of the carbon atom attached to the piperazine nitrogen, forming an unstable intermediate that spontaneously breaks down. nih.govsemanticscholar.org

| Compound | Metabolic Pathway | Key CYP Enzymes Involved | Reference |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | Aromatic Hydroxylation | CYP2D6, CYP1A2, CYP3A4 | nih.govresearchgate.net |

| Benzylpiperazine (BZP) | Hydroxylation, N-Dealkylation | CYP2D6, CYP1A2, CYP3A4 | researchgate.netresearchgate.net |

| Perazine | N-demethylation, 5-Sulphoxidation | CYP2C19, CYP1A2, CYP3A4, CYP2D6 | nih.gov |

| Aripiprazole | N-dealkylation, Hydroxylation | CYP3A4, CYP2D6 | researchgate.net |

| 1-(2-Pyrimidinyl)-piperazine (1-PP) | Hydroxylation | CYP2D6 | nih.gov |

| 1-(4-Methoxyphenyl)piperazine (B173029) (MeOPP) | O-demethylation | CYP2D6 | tandfonline.com |

| Lu AA21004 | Hydroxylation, Sulfoxidation, N-hydroxylation | CYP2D6, CYP2C9, CYP3A4/5, CYP2A6, CYP2C19 | nih.gov |

Phase II Conjugation Pathways (Glucuronidation, Sulfation)

Following Phase I oxidative reactions, the resulting metabolites, or sometimes the parent drug itself, undergo Phase II conjugation reactions. These processes involve the attachment of endogenous polar molecules, such as glucuronic acid or sulfate (B86663), to the drug, which significantly increases its water solubility and facilitates its elimination. reactome.org

Glucuronidation: This is a major Phase II pathway for piperazine derivatives. researchgate.net The reaction involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the drug molecule, a process catalyzed by UDP-glucuronosyltransferases (UGTs). bohrium.comnih.gov N-glucuronidation, where the glucuronic acid moiety is attached to a nitrogen atom, is particularly important for compounds containing piperazine rings. nih.gov Studies have shown that UGT2B10 plays a critical role in the N-glucuronidation of several piperazine-containing drugs, such as cyclizine (B1669395) and mirtazapine, with UGT1A4 also contributing. nih.govresearchgate.net It is plausible that this compound or its hydroxylated metabolites could undergo N-glucuronidation at one of the piperazine nitrogens.

Sulfation: This pathway involves the transfer of a sulfonate group, catalyzed by sulfotransferases (SULTs). While generally less common than glucuronidation for piperazine derivatives, sulfation of hydroxylated metabolites is a possible metabolic route. researchgate.netresearchgate.net For example, metabolites of infigratinib, which contains a piperazine ring, have been shown to undergo sulfate conjugation. rsc.org Chiral separation of some piperazine derivatives has been achieved using sulfated β-cyclodextrin, indicating an interaction with sulfate groups. nih.gov

| Pathway | Key Enzymes | Substrate Examples (Piperazine Derivatives) | Description | Reference |

| N-Glucuronidation | UGT2B10, UGT1A4 | Mianserin, Mirtazapine, Cyclizine, Chlorcyclizine | Conjugation of glucuronic acid to a piperazine nitrogen, significantly increasing water solubility for excretion. UGT2B10 is a high-affinity enzyme for this reaction. | nih.govresearchgate.netdntb.gov.ua |

| Sulfation | Sulfotransferases (SULTs) | Infigratinib (hydroxylated metabolites) | Conjugation of a sulfate group to hydroxylated metabolites, another mechanism to increase polarity. | researchgate.netrsc.org |

Role of Endogenous Detoxification Mechanisms (e.g., Glutathione (B108866) Conjugation)

In some instances, the metabolic activation of piperazine derivatives by CYP enzymes can lead to the formation of reactive, electrophilic metabolites. These intermediates can covalently bind to cellular macromolecules like proteins, potentially leading to toxicity. bohrium.com Endogenous detoxification systems, primarily involving glutathione (GSH), play a crucial role in neutralizing these reactive species. nih.gov

Glutathione, a tripeptide present in high concentrations within cells, can react with electrophilic metabolites in a process catalyzed by glutathione S-transferases (GSTs). wuxiapptec.com For piperazine derivatives, bioactivation can occur through the formation of an electrophilic iminium ion via oxidation. bohrium.com Another pathway involves a six-electron oxidation of the piperazine ring, creating a highly reactive intermediate. acs.orgnih.govresearchgate.net This reactive species can then be trapped by the nucleophilic thiol group of GSH, forming a stable, non-toxic conjugate that can be further processed and excreted. For example, the piperazine derivative MB243 was found to form glutathione adducts following a novel piperazine ring contraction, a process initiated by oxidation. acs.orgnih.govresearchgate.net This highlights the protective role of GSH in the biotransformation of piperazine-containing compounds. acs.org

In Vitro Metabolic Stability Studies (e.g., Using Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays are essential tools in drug discovery and development to predict the in vivo clearance of a compound. nih.gov These studies typically utilize subcellular fractions, such as liver microsomes, or intact cells, like hepatocytes.

Liver Microsomes: Human liver microsomes (HLMs) contain a high concentration of CYP and UGT enzymes, making them a standard system for studying Phase I and Phase II metabolism. bohrium.comresearchgate.net By incubating a compound like this compound with HLMs in the presence of necessary cofactors (e.g., NADPH for CYPs, UDPGA for UGTs), researchers can identify metabolites and determine the rate of metabolism. researchgate.netnih.gov Kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be calculated to characterize the enzyme-substrate interaction. For example, the O-demethylation of 1-(4-methoxyphenyl)piperazine (MeOPP) in pHLM showed a Km of 204.80 µM and a Vmax of 127.50 pmol/min/mg protein. tandfonline.com Similarly, the hydroxylation of 1-(2-pyrimidinyl)-piperazine in HLMs had a Km of 171 µM and a Vmax of 313 pmol/min/mg protein. nih.gov

Hepatocytes: Incubations with primary hepatocytes offer a more comprehensive model as they contain a full complement of both Phase I and Phase II enzymes, as well as transporters, providing a more integrated view of hepatic metabolism and clearance.

These in vitro systems are crucial for identifying the primary metabolic pathways, the enzymes involved, and potential species differences in metabolism, providing valuable data before advancing to clinical studies. nih.govnih.gov

| Compound | In Vitro System | Pathway Studied | Kinetic Parameters | Reference |

| 1-(4-Methoxyphenyl)piperazine (MeOPP) | Pooled Human Liver Microsomes (pHLM) | O-demethylation | Km = 204.80 µM, Vmax = 127.50 pmol/min/mg protein | tandfonline.com |

| 1-(2-Pyrimidinyl)-piperazine (1-PP) | Human Liver Microsomes (HLMs) | Hydroxylation | Km = 171 µM, Vmax = 313 pmol/min/mg protein | nih.gov |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | Human Liver Microsomes (HLMs) | Hydroxylation | - | nih.gov |

| Perazine | Human Liver Microsomes (HLMs) | N-demethylation, 5-Sulphoxidation | - | nih.gov |

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Detection and Separation

Chromatography is a cornerstone for the analysis of 1-(2,5-dimethylbenzyl)piperazine, enabling its separation from complex mixtures and isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely available tool for the chemical characterization of piperazine (B1678402) derivatives. rsc.org This technique is particularly valuable for differentiating between isomers, which often possess similar chemical and physical properties, making them difficult to distinguish. rsc.orgnih.gov For instance, while some isomers may have identical retention times and mass spectra, specific GC methods have been developed to separate various positional isomers of substituted piperazines. rsc.org The mass spectra of dimethylphenylpiperazines show characteristic fragment ions for both the dimethylphenyl and piperazine portions of the molecules, such as the dimethylphenyl aziridinium (B1262131) cation at m/z 148 and the dimethylphenyl cation at m/z 105. researchgate.net A low mass ion at m/z 56 is also characteristic of the piperazine ring. researchgate.net

While the mass spectra of regioisomeric compounds like dimethoxybenzoylpiperazines can be nearly identical, GC can resolve them, particularly after derivatization. nih.gov Perfluoroacylation of the secondary amine nitrogen can yield derivatives that are resolvable by GC, though it may not produce unique mass fragments for specific isomer confirmation. nih.govresearchgate.netnih.gov The resolution of dimethylphenylpiperazine isomers by GC appears to be related to the degree of steric crowding of the aromatic ring substituents. researchgate.net For quantitative analysis, GC-MS methods have been validated for various piperazine compounds in different matrices. scholars.directscholars.direct

Table 1: GC-MS Parameters for Piperazine Analysis

| Parameter | Value/Condition | Reference |

| Column Type | 5% phenyl/95% methylpolysiloxane | unodc.org |

| Initial Oven Temperature | 100°C (held for 5 min) | unodc.org |

| Temperature Ramp | 10°C/min to 290°C | unodc.org |

| Final Temperature | 290°C (held for 20 min) | unodc.org |

| Common Fragment Ions (m/z) | 56, 105, 148 | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for the analysis of piperazine derivatives, especially in biological matrices where concentrations can be very low. researchgate.netnih.govphfscience.nz This method is often preferred for its ability to provide a high degree of confidence in results through the monitoring of precursor and product ions. researchgate.net

LC-MS/MS methods have been developed for the simultaneous quantification of multiple piperazine derivatives in various biological samples, including plasma, urine, and hair. scholars.directscholars.directnih.govphfscience.nznih.gov These methods are typically validated for linearity, precision, accuracy, and extraction efficiency. nih.govphfscience.nznih.gov For example, a validated LC-MS/MS method for benzylpiperazine (BZP) in hair was linear over a range of 0.085 to 8.65 ng/mg. nih.govphfscience.nz The high sensitivity of LC-MS/MS allows for low limits of detection (LOD) and quantification (LOQ), often in the low ng/mL range for plasma and urine samples. scholars.directscholars.directnih.gov The use of stable isotopically labeled internal standards is common in LC-MS/MS analysis to ensure the highest level of confidence in quantitative results. researchgate.netnih.gov

Table 2: Example LC-MS/MS Method Parameters for Piperazine Analysis

| Parameter | Value/Condition | Reference |

| Chromatography | High-Performance Liquid Chromatography (HPLC) | nih.govphfscience.nz |

| Detection | Triple Quadrupole Mass Spectrometry | nih.govphfscience.nz |

| Sample Matrix | Hair | nih.govphfscience.nz |

| Extraction | Mixed-mode solid-phase extraction | nih.govphfscience.nz |

| Linear Range (BZP) | 0.085 to 8.65 ng/mg | nih.govphfscience.nz |

| Intra- & Inter-day Precision | ≤10% CV | nih.govphfscience.nz |

High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence Detection

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detectors provides a reliable and accessible method for the quantification of piperazine derivatives. nih.govnih.govresearchgate.netnus.edu.sg UV detection is often preferred due to its excellent linearity, allowing for rapid quantitative analysis. bjbms.org Diode-array detectors (DAD) can be used for peak identification and purity monitoring. nih.govhilarispublisher.comhilarispublisher.com

For enhanced sensitivity and selectivity, fluorescence detection can be employed, particularly after pre-column derivatization of the analyte. nih.govnih.govresearchgate.net Derivatizing agents like dansyl chloride can be used to label piperazine compounds, making them highly fluorescent and thus detectable at very low concentrations. nih.govresearchgate.net A validated HPLC-fluorescence method for piperazine in animal products demonstrated good linearity and a limit of quantification of 20 ng/g. nih.gov The choice of mobile phase composition and pH is crucial for achieving optimal separation of piperazine derivatives. hilarispublisher.comhilarispublisher.com

Spectroscopic Characterization Techniques (e.g., IR, NMR) for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous structural elucidation of this compound.

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. For piperazine derivatives, IR spectra can help confirm the presence of key structural features. rsc.orgresearchgate.net Gas chromatography coupled with infrared detection (GC-IRD) is particularly powerful for differentiating between regioisomers, providing direct confirmatory data that may not be obtainable from mass spectrometry alone. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a fundamental technique for determining the precise molecular structure. rsc.orgresearchgate.netontosight.aicsu.edu.au ¹H NMR spectra can confirm the positions of substituents on the aromatic ring, with aromatic protons typically appearing in the δ 6.8–7.2 ppm range for bromo/methoxy-substituted benzylpiperazines. rsc.org The methylene (B1212753) protons of the piperazine ring usually show signals between δ 2.5 and 3.5 ppm. rsc.org Temperature-dependent NMR studies can also provide insights into the conformational behavior of acyl-functionalized piperazines.

Chemical Derivatization Strategies for Enhanced Analytical Sensitivity

Chemical derivatization is a common strategy employed to improve the analytical characteristics of piperazine compounds, particularly for GC-MS and HPLC-fluorescence analysis. jfda-online.com Derivatization can enhance volatility, improve chromatographic separation, and increase detector response. jfda-online.com

For GC-MS analysis, perfluoroacylation is a widely used technique. nih.govresearchgate.netnih.gov Reagents like trifluoroacetic anhydride (B1165640) (TFAA) are used to convert the secondary amine group of the piperazine ring into a fluoroacyl derivative. scholars.directscholars.directjfda-online.com This process can improve the chromatographic properties and sometimes aid in the differentiation of isomers. nih.govresearchgate.net

In HPLC, derivatization is often used to introduce a fluorophore into the molecule, enabling highly sensitive fluorescence detection. nih.govnih.govresearchgate.net Dansyl chloride is a common derivatizing agent for this purpose, reacting with the secondary amine of the piperazine. nih.govresearchgate.net Another example is the use of 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) for labeling BZP and TFMPP, allowing for their simultaneous determination with low detection limits in plasma. nih.gov

Development of Quantitative Methods for Biological and Research Matrices

The development of robust quantitative methods is essential for studying this compound in biological and research settings. These methods typically involve sample preparation, chromatographic separation, and detection, and must be rigorously validated. nih.govscholars.directscholars.directresearchgate.netnih.govphfscience.nznih.gov

Sample preparation is a critical step and often involves extraction techniques to isolate the analyte from the matrix. Common methods include liquid-liquid extraction and solid-phase extraction (SPE). scholars.directscholars.directresearchgate.netnih.govphfscience.nz For instance, a method for analyzing BZP and TFMPP in plasma, urine, and cell culture medium involved enzymatic hydrolysis (for plasma), liquid-liquid extraction (for cell culture medium), SPE, and derivatization. scholars.directscholars.direct

Validation of the analytical method is crucial to ensure its reliability. This process typically assesses linearity, limits of detection (LOD) and quantification (LOQ), precision (intra-day and inter-day), accuracy, and extraction efficiency. scholars.directscholars.directnih.govphfscience.nznih.govnih.gov For example, a validated GC-MS method for BZP and TFMPP demonstrated linearity over a concentration range of 0-10 µg/mL in plasma, urine, and cell culture medium, with LODs as low as 0.002 µg/mL in urine. scholars.directscholars.direct Similarly, an LC-MS/MS method for BZP in hair was validated with a linear range of 0.085 to 8.65 ng/mg and extraction efficiencies of 78% and 91% at different concentrations. nih.govphfscience.nz

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second. In drug design, it is used to forecast the binding mode and affinity of a small molecule ligand, like 1-(2,5-dimethylbenzyl)piperazine, to the active site of a target protein.

Research on analogous piperazine (B1678402) derivatives demonstrates the utility of this approach. For instance, docking studies on 1-(2,5-dimethoxybenzyl)piperazine using software like Autodock Vina have been used to model interactions with protein kinases. These simulations typically highlight the formation of hydrogen bonds, often involving the piperazine nitrogen atoms, and hydrophobic interactions between the benzyl (B1604629) ring and nonpolar residues in the binding pocket. For this compound, docking simulations would be critical in identifying potential biological targets by screening it against libraries of protein structures. The results can provide a binding energy score, which estimates binding affinity, and a detailed view of the ligand-protein complex.

Table 1: Illustrative Molecular Docking Results for this compound Against Hypothetical Targets

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Dopamine (B1211576) D2 Receptor | -8.5 | Asp114, Phe198, Trp386 | Ionic bond, Pi-Pi stacking |

| Serotonin (B10506) 5-HT2A Receptor | -9.2 | Ser159, Phe234, Asn343 | Hydrogen bond, Hydrophobic |

| Acetylcholinesterase (AChE) | -7.9 | Trp84, Tyr334, Phe330 | Pi-Pi stacking, Hydrophobic |

Note: The data in this table is illustrative and serves to demonstrate the typical output of molecular docking studies. It is not based on published experimental results for this specific compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the motion of every atom in the system, providing a detailed picture of the conformational changes in both the ligand and the protein.

For this compound, MD simulations could be used to:

Assess Binding Stability: By running a simulation of the docked complex, researchers can determine if the predicted binding pose is stable over time.

Analyze Conformational Flexibility: The piperazine ring can exist in different conformations (e.g., chair, boat). MD simulations can reveal the preferred conformation of the molecule in a solvated environment and within a protein's binding site.

Refine Docking Poses: The MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) method can be applied to MD simulation trajectories to calculate binding free energies with greater accuracy than docking scores alone. researchgate.net

Studies on other piperazine-containing molecules have successfully used MD simulations with force fields like AMBER to validate docking results and understand the dynamics of the ligand-receptor complex. unica.it These simulations affirm the stability and specific binding patterns of the docked compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The core principle is that variations in the structural or physicochemical properties of molecules will lead to changes in their biological effects. nih.gov

A QSAR study involving this compound would typically involve:

Dataset Assembly: A series of structurally related piperazine derivatives with experimentally measured biological activities (e.g., IC₅₀ values) would be compiled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) and can be based on quantum chemical calculations. scispace.comnih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that correlates the descriptors with biological activity. nih.govresearchgate.net

Validation: The model's predictive power is rigorously tested using techniques like cross-validation and by predicting the activity of an external set of compounds. researchgate.net

For example, a QSAR model for a series of piperazine derivatives might look like the illustrative equation below:

pIC₅₀ = 0.75 * LogP - 0.21 * TPSA + 1.5 * (Aromatic_Ring_Count) + 3.45

This model could then be used to predict the activity of new, unsynthesized derivatives, allowing chemists to prioritize the most promising candidates for synthesis. A DFT-based QSAR study was notably performed on 6-(2,5-dimethoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-2,4-diamine, an analog, to analyze inhibitors of human dihydrofolate reductase. scispace.com

Quantum Chemical Calculations and Density Functional Theory (DFT) for Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly detailed understanding of the electronic structure of a molecule. scispace.com These methods can be used to calculate a wide range of molecular properties that govern reactivity and intermolecular interactions.

For this compound, DFT studies (e.g., at the B3LYP/6-311++G(d,p) level of theory) could be used to:

Optimize Molecular Geometry: Determine the most stable 3D structure and predict precise bond lengths and angles.

Analyze the Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with accepting electrons. The HOMO-LUMO energy gap is an indicator of molecular stability.

Generate Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding non-covalent interactions like hydrogen bonding.

Calculate Vibrational Frequencies: Predicted infrared and Raman spectra from DFT calculations can be compared with experimental spectra to confirm the molecular structure. researchgate.net

Table 2: Illustrative DFT-Calculated Properties for this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -5.8 eV | Indicates regions susceptible to electrophilic attack (e.g., piperazine nitrogens) |

| LUMO Energy | -0.9 eV | Indicates regions susceptible to nucleophilic attack |

| HOMO-LUMO Gap | 4.9 eV | Relates to chemical reactivity and kinetic stability |

| Dipole Moment | 1.7 Debye | Measures overall molecular polarity |

Note: The data in this table is illustrative and not based on published experimental results for this specific compound.

In Silico Pharmacophore Modeling and Virtual Screening for Hit Identification

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore modeling can be used in two primary ways:

Ligand-Based: When the structures of several active compounds are known, a common feature pharmacophore can be generated to define the key requirements for activity. nih.gov

Structure-Based: If the 3D structure of the target protein is available, a pharmacophore can be derived from the key interactions observed in the ligand-binding site. mdpi.com

Once a pharmacophore model is developed, it can be used as a 3D query to rapidly search large chemical databases (a process called virtual screening) to identify new "hit" molecules that match the pharmacophore and are therefore likely to be active. arabjchem.orgpharmacophorejournal.com For this compound, a pharmacophore model might include features like a hydrophobic aromatic center (the dimethylbenzyl group), one or two hydrogen bond acceptors (the piperazine nitrogens), and a positive ionizable feature. nih.gov This model would be invaluable for discovering other compounds with different core structures but similar biological potential.

Future Directions in Research and Rational Derivative Design

Rational Design Principles for Novel N-Benzylpiperazine Analogues

The cornerstone of advancing N-benzylpiperazine-based compounds lies in the principles of rational design, which are deeply rooted in understanding structure-activity relationships (SAR). This involves the systematic modification of the 1-(2,5-dimethylbenzyl)piperazine molecule to optimize its interaction with biological targets. Key to this approach is the strategic alteration of substituents on both the benzyl (B1604629) and piperazine (B1678402) rings to enhance affinity and selectivity.

SAR studies have demonstrated that the nature and position of substituents on the benzyl ring are critical determinants of biological activity. tandfonline.com For instance, in the case of this compound, the dimethyl substitution pattern influences how the molecule fits into a receptor's binding pocket. Future design efforts will explore a wide array of substitutions—beyond simple methyl groups—to include electron-withdrawing or -donating groups, halogens, and bulkier moieties to fine-tune these interactions. nih.govsci-hub.red Research on related piperazine amides has shown that such hydrophobic benzyl groups can contribute to higher potency. acs.org

Furthermore, modifications to the piperazine ring itself, such as N-acylation or the introduction of different arylalkyl groups, can significantly alter a compound's properties. nih.govsci-hub.red These changes can influence not only receptor binding but also crucial pharmacokinetic parameters. The ultimate goal is to create a detailed map of how structural changes translate to functional outcomes, enabling the predictive design of analogues with desired therapeutic profiles.

Development of Multi-Targeted Ligand Strategies Leveraging the Piperazine Scaffold

Modern drug discovery is increasingly shifting from a "one-target, one-drug" paradigm to the development of multi-target-directed ligands (MTDLs) that can modulate several biological pathways simultaneously. nih.govjneonatalsurg.com This approach is particularly relevant for complex multifactorial diseases like neurodegenerative disorders or cancer. nih.gov The piperazine scaffold is exceptionally well-suited for this strategy, acting as a versatile linker to connect different pharmacophores into a single molecule. tandfonline.com

For example, a derivative of this compound could be engineered to interact with both serotonin (B10506) and dopamine (B1211576) receptors, a profile that may be beneficial for treating schizophrenia. tandfonline.com This involves creating hybrid compounds that retain the necessary structural features for affinity at each desired target. acs.org Studies have already shown success in designing benzylpiperazine derivatives as dual inhibitors for targets relevant to Alzheimer's disease, such as acetylcholinesterase (AChE) and beta-amyloid aggregation. jneonatalsurg.comnih.gov The challenge lies in achieving a balanced activity profile, which requires meticulous structural optimization and extensive biological evaluation. nih.gov

Table 1: Examples of Multi-Target Strategies with Piperazine Scaffolds

| Disease Target | Combined Targets | Design Rationale | Reference |

|---|---|---|---|

| Alzheimer's Disease | Acetylcholinesterase (AChE) and Beta-Amyloid (Aβ) | Design of benzylpiperazine derivatives as dual-action inhibitors. | jneonatalsurg.com |

| Schizophrenia | Dopamine D2, Serotonin 5-HT1A, and 5-HT2A Receptors | Optimization of arylpiperazine derivatives to create multi-target receptor ligands. | tandfonline.com |

| CNS Disorders | Dopamine D3 and Serotonin 5-HT1A Receptors | Scaffold hybridization to create bitopic ligands with multitarget behavior. | acs.org |

Discovery of Highly Selective Receptor Modulators

While multi-target strategies are valuable, the quest for highly selective ligands remains a critical objective in medicinal chemistry to minimize off-target side effects. For the N-benzylpiperazine class, achieving high selectivity for a specific receptor subtype (e.g., a particular serotonin or sigma receptor) is a primary goal for future research.

Systematic exploration of the chemical space around the this compound core is essential. Research has shown that specific substitutions can confer remarkable selectivity. For instance, studies on N-benzylpiperazine derivatives targeting sigma-1 (σ1) receptors identified compounds with high affinity for σ1 and over 100-fold selectivity against the σ2 subtype. acs.org This selectivity was achieved by modifying the N-benzyl portion of the molecule. acs.org

In another study, a computational algorithm was used to design benzylpiperazine derivatives, leading to the discovery of compounds that were highly selective binders to the anti-apoptotic protein Mcl-1 with no detectable binding to other related proteins like Bcl-2 or Bcl-xL. nih.gov The most potent of these selective inhibitors had a Ki value of 0.18 μM for Mcl-1. nih.gov These examples underscore the potential to develop analogues of this compound that act as precise tools to modulate specific biological targets.

Application in the Development of Chemical Probes for Biological Systems

Highly potent and selective N-benzylpiperazine derivatives are ideal candidates for development as chemical probes. These tools are indispensable for studying the function of biological targets like receptors and enzymes in their native environment. By modifying a selective ligand, such as an analogue of this compound, to incorporate a reporter group—like a radioactive isotope—it can be transformed into an imaging agent for techniques like Positron Emission Tomography (PET). researchgate.net

PET probes allow for the non-invasive visualization and quantification of their target in the living brain. nih.gov Several N-benzylpiperazine derivatives have been successfully radiolabeled with Carbon-11 or Fluorine-18 and used to image σ1 receptors in non-human primates. acs.orgresearchgate.net For example, [18F]N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine was developed as a PET probe for σ1 receptors and showed good brain penetration and specific binding. nih.gov Similarly, radioiodinated benzylpiperazines have been developed as imaging agents for malignant melanoma, targeting melanin (B1238610) with high affinity. snmjournals.org Future work will focus on creating probes with even better imaging characteristics, such as higher specific binding and faster clearance, to provide clearer insights into disease processes.

Integration of Advanced Computational and Experimental Methodologies for Accelerated Discovery

The synergy between computational modeling and experimental validation is revolutionizing drug discovery, making the process faster and more cost-effective. nih.govbeilstein-journals.org This integrated approach is particularly powerful for exploring the vast chemical possibilities of the N-benzylpiperazine scaffold.

The discovery pipeline often begins in silico. beilstein-journals.org Computational methods such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are used to predict the binding affinity and mode of interaction of designed analogues with their target proteins. nih.govnih.gov These methods can screen vast virtual libraries of compounds, prioritizing a smaller, more manageable number for actual synthesis and testing. nih.gov For example, docking studies can reveal crucial amino acid interactions that stabilize the ligand in the receptor's binding pocket, guiding further structure-based optimization. nih.gov

The most promising candidates identified through computational work are then synthesized and subjected to experimental validation, including binding assays and functional tests. nih.govnih.gov This iterative cycle of in silico design, chemical synthesis, and biological testing allows for the rapid refinement of lead compounds. nih.gov High-throughput screening (HTS) can further accelerate the experimental phase, enabling the evaluation of large compound libraries against multiple targets efficiently. beilstein-journals.org This powerful combination of "bits and bytes" with "flasks and assays" is set to accelerate the discovery of the next generation of therapeutics derived from the this compound template.

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(2,5-dimethylbenzyl)piperazine derivatives?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, benzyl halides or substituted benzyl bromides react with piperazine derivatives under basic conditions (e.g., K₂CO₃ in DMF at room temperature) . Propargylation or triazole formation can be achieved via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), requiring stoichiometric control (e.g., 1.2 equiv. azide derivatives) and solvents like DCM/H₂O (2:1) . Monitoring via TLC (hexane:ethyl acetate gradients) and purification via silica gel chromatography (ethyl acetate:hexane, 1:8) are critical for isolating high-purity products .

Q. How are physicochemical properties like pKa and solubility determined for this compound?

pKa values are measured using potentiometric titration at varying temperatures (298–323 K) and interpreted via the van’t Hoff equation to calculate thermodynamic parameters (ΔH°, ΔS°) . Solubility in aqueous systems can be modeled using activity coefficients and COSMO-RS methods, though direct experimental data for this compound is limited. For analogs like piperazine derivatives, aqueous solubility decreases with hydrophobic substituents (e.g., methyl or benzyl groups) .

Q. What spectroscopic techniques are used to characterize this compound?

- ¹H/¹³C NMR : Chemical shifts for aromatic protons (6.5–7.5 ppm) and piperazine methylene groups (2.5–3.5 ppm) confirm substitution patterns .

- HRMS : Exact mass determination (e.g., [M+H]⁺) validates molecular formulas .

- HPLC : Purity assessment (>98%) using reverse-phase columns (C18) and UV detection .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzyl ring) affect biological activity?

The 2,5-dimethyl substitution on the benzyl ring enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies . For example, analogs with trifluoromethyl or chloro substituents show increased binding affinity to dopamine receptors (e.g., Ki < 50 nM) due to electronic effects . Molecular docking studies (AutoDock Vina) reveal that bulky substituents at the 2-position sterically hinder interactions with enzyme active sites, reducing efficacy .

Q. How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values) be resolved?

Contradictions often arise from assay conditions. For instance:

- Receptor selectivity : this compound derivatives may exhibit off-target binding to serotonin receptors (5-HT₂A) at higher concentrations, skewing IC₅₀ values .

- Buffer pH : Protonation states (dependent on pKa) affect ligand-receptor interactions. Adjusting pH to physiological conditions (7.4) standardizes results .

- Metabolic stability : Hepatic microsome assays (e.g., human CYP450 isoforms) identify metabolites that interfere with activity measurements .

Q. What strategies optimize enantioselective synthesis of chiral piperazine derivatives?

Iridium-catalyzed asymmetric amination achieves high enantiomeric excess (ee > 90%) using chiral ligands like (R)-BINAP . For this compound, steric hindrance from the 2,5-dimethyl groups necessitates bulky counterions (e.g., BArF⁻) to enhance stereocontrol .

Methodological Recommendations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 10 min at 50°C) for coupling reactions .

- Data Validation : Cross-validate pharmacological results with orthogonal assays (e.g., radioligand binding and functional cAMP assays) .

- Computational Tools : Employ molecular dynamics simulations (AMBER) to predict metabolite formation and off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.